N-((5-(hydroxymethyl)furan-2-yl)methyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide
Description
N-((5-(Hydroxymethyl)furan-2-yl)methyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide is a nicotinamide derivative featuring a hydroxymethyl-substituted furan moiety and a tetrahydrofuran-3-yl ether linkage. The hydroxymethyl group may enhance solubility, while the tetrahydrofuran-3-yl ether could influence conformational stability and binding affinity to biological targets.
Properties
IUPAC Name |
N-[[5-(hydroxymethyl)furan-2-yl]methyl]-2-(oxolan-3-yloxy)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O5/c19-9-12-4-3-11(22-12)8-18-15(20)14-2-1-6-17-16(14)23-13-5-7-21-10-13/h1-4,6,13,19H,5,7-10H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFMLLKNLNZQRGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=C(C=CC=N2)C(=O)NCC3=CC=C(O3)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-(hydroxymethyl)furan-2-yl)methyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide typically involves multiple steps. One common approach starts with the preparation of the furan and tetrahydrofuran intermediates. These intermediates are then coupled with nicotinamide under specific reaction conditions to form the final compound. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automated systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-((5-(hydroxymethyl)furan-2-yl)methyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The furan and tetrahydrofuran rings can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the furan and nicotinamide moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while reduction of the furan ring can produce tetrahydrofuran derivatives.
Scientific Research Applications
N-((5-(hydroxymethyl)furan-2-yl)methyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of N-((5-(hydroxymethyl)furan-2-yl)methyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Features
The compound shares structural motifs with several pharmacologically active molecules:
Key Observations :
- Afatinib shares the tetrahydrofuran-3-yl ether group, which enhances its kinase inhibitory activity by stabilizing interactions with the ATP-binding pocket . In contrast, the target compound’s nicotinamide core may favor different binding modes.
- Lapatinib incorporates a furan ring but substitutes it with a methylsulfonyl ethylamino group, improving solubility and target selectivity . The hydroxymethyl group in the target compound could offer similar solubility advantages.
- Ranitidine derivatives (e.g., nitroacetamide impurities) highlight the role of furan-linked sulphanyl groups in gastrointestinal applications, though their nitroacetamide moieties differ from the target’s nicotinamide structure .
Comparative Reactivity :
- Tetrahydrofuran-3-yl ether : Less sterically hindered than afatinib’s quinazoline-linked ether, possibly improving synthetic accessibility .
Pharmacological and Toxicological Profiles
- Toxicity : Hydroxymethyl groups are generally less reactive than nitro or sulphanyl groups in ranitidine impurities, suggesting a safer profile .
Biological Activity
N-((5-(hydroxymethyl)furan-2-yl)methyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a furan ring, a tetrahydrofuran ring, and a nicotinamide moiety. Its unique structure allows it to interact with various biological targets, which may contribute to its therapeutic potential.
The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and receptor interactions. The compound can bind to specific molecular targets, thereby influencing various biochemical pathways.
Key Mechanisms Include:
- Enzyme Inhibition: The compound may inhibit enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
- Receptor Modulation: It can interact with receptors, affecting signal transduction pathways that regulate cell growth and survival.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity: Preliminary studies suggest that this compound has antimicrobial properties against various pathogens.
- Anticancer Properties: There is emerging evidence that it may possess anticancer activity, particularly against certain cancer cell lines.
Antimicrobial Activity
A study evaluated the antimicrobial effects of various derivatives related to this compound. Results indicated significant inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values comparable to established antibiotics .
| Compound | Target Bacteria | MIC (μM) |
|---|---|---|
| N-((5-(hydroxymethyl)furan... | Staphylococcus aureus | 12.5 |
| Escherichia coli | 25 | |
| Pseudomonas aeruginosa | 20 |
Anticancer Activity
In vitro studies have shown that this compound exhibits cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer). The IC50 values indicate a promising anticancer potential:
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 | 10 |
| HCT116 | 15 |
Case Studies
- Study on Antimicrobial Properties: A recent investigation demonstrated that derivatives of this compound showed significant antibacterial activity against Staphylococcus aureus, with an MIC value of 12.5 μM, indicating its potential as a lead compound for developing new antibiotics .
- Evaluation of Anticancer Activity: Another study highlighted its effectiveness against the MCF-7 breast cancer cell line, reporting an IC50 value of 10 μM, suggesting it could be further explored for therapeutic applications in oncology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
